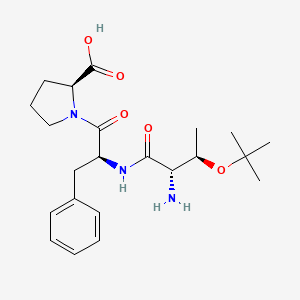![molecular formula C13H14N2O2S B14664503 2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 37004-93-6](/img/structure/B14664503.png)
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that features a piperidine ring attached to an isoindole dione structure via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of piperidine with a suitable isoindole dione precursor under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic center of the isoindole dione precursor, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the isoindole dione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified isoindole dione derivatives.
Substitution: Piperidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the isoindole dione structure may participate in various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Isoindole dione derivatives: Compounds with variations in the isoindole dione structure.
Uniqueness
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the piperidine ring and the isoindole dione structure linked by a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
37004-93-6 |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
2-piperidin-1-ylsulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O2S/c16-12-10-6-2-3-7-11(10)13(17)15(12)18-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |
Clave InChI |
QORMGDIXPBGLOK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)SN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


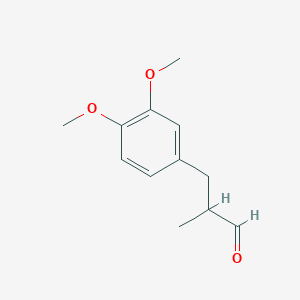
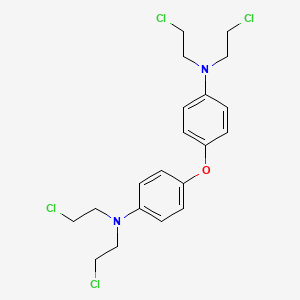
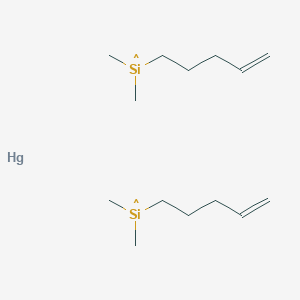
![Lithium, [1-(trimethylsilyl)ethenyl]-](/img/structure/B14664436.png)
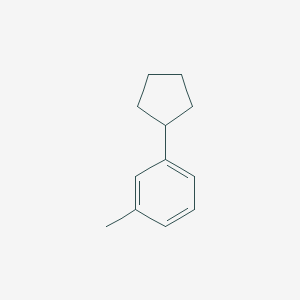
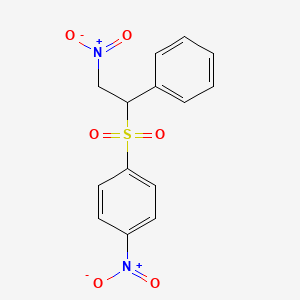
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
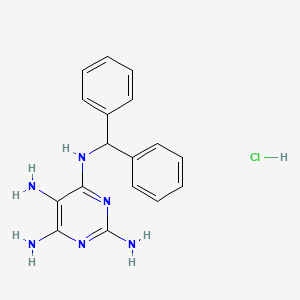

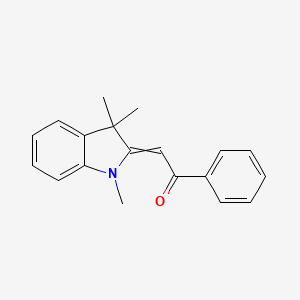


![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)
